![molecular formula C14H15NO5S2 B2778227 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1448067-04-6](/img/structure/B2778227.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group and a thiophene group. Benzo[d][1,3]dioxol-5-yl is a benzodioxole, which is a type of aromatic organic compound containing a benzene ring fused to a 1,3-dioxole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic systems present in both the benzo[d][1,3]dioxol-5-yl and thiophene components. These aromatic systems often contribute to the stability of the molecule .Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic systems could impact its solubility, stability, and reactivity .Scientific Research Applications
Ocular Hypotensive Agents
Compounds derived from benzo[b]thiophene-2-sulfonamide, similar in structure to the queried compound, have been prepared to investigate their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Among these compounds, certain derivatives exhibited potent ocular hypotensive activity, underscoring their potential for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Antitumor and Antibacterial Agents
A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized and evaluated for their in vitro activity against human tumor cell lines and for antibacterial activity. Certain compounds showed higher activity than the standard drug doxorubicin against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).
Carbonic Anhydrase Inhibitors
Research into polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes highlighted several compounds with significant inhibitory activity. These findings indicate the potential of such compounds in developing treatments targeting carbonic anhydrase isoenzymes, which play roles in various physiological and pathological processes (Kucukoglu et al., 2016).
Analytical and Environmental Applications
The study of the photochemical oxidation of benzo[b]thiophene, a structurally related compound, in aqueous solutions aimed to simulate the photooxidation process under sunlight, providing insights into the environmental fate of polycyclic aromatic sulfur heterocycles found in crude oils and the expected products from oil spills in oceans. This research contributes to understanding the environmental impact and degradation pathways of such compounds (Andersson & Bobinger, 1992).
Drug Synthesis and Molecular Modeling
Another study focused on the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals, exploring their spectral, antimicrobial, antioxidant, and enzyme inhibition activities. This research contributes to the development of new drugs with potential antimicrobial and antioxidant properties, illustrating the broad applicability of sulfonamide derivatives in drug design and development (Hassan et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Some benzo[d][1,3]dioxol-5-yl compounds have been reported to inhibit vegfr1, a receptor involved in angiogenesis
Result of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential anti-angiogenic effects .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBROZNCMDSPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

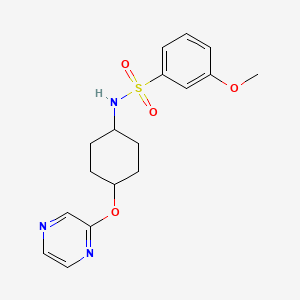
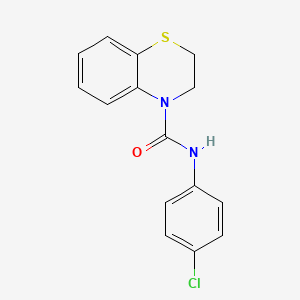

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
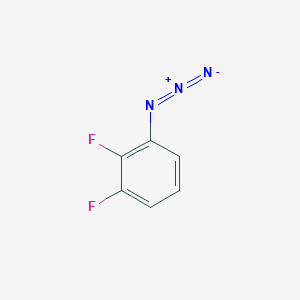
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
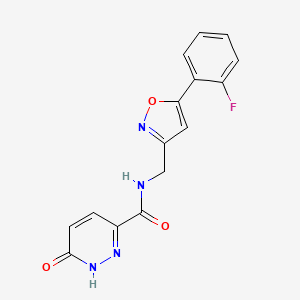

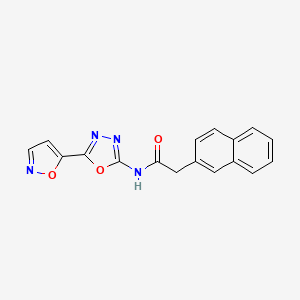
![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)